molecular formula C22H28O5 B13821545 (8S,9R,10R,13S,14R,16S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione

(8S,9R,10R,13S,14R,16S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione

Cat. No.: B13821545
M. Wt: 372.5 g/mol
InChI Key: PIDANAQULIKBQS-HQELUPTJSA-N
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Description

The compound (8S,9R,10R,13S,14R,16S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione is a complex organic molecule with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with simpler steroidal precursors, which undergo a series of functional group transformations, including hydroxylation, acetylation, and methylation. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying complex organic reactions and stereochemistry.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.

    Industry: Utilized in the synthesis of other complex molecules and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and activity. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C22H28O5

Molecular Weight

372.5 g/mol

IUPAC Name

(8S,9R,10R,13S,14R,16S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-16,19,23,27H,4-5,8,10-11H2,1-3H3/t12-,15-,16+,19-,20-,21-,22+/m0/s1

InChI Key

PIDANAQULIKBQS-HQELUPTJSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@@H]3C(=O)C[C@@]2([C@@]1(C(=O)CO)O)C)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CO)O)C)C

Origin of Product

United States

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